Mirisetron - 135905-89-4

Mirisetron

Catalog Number: EVT-1207030
CAS Number: 135905-89-4
Molecular Formula: C24H31N3O2
Molecular Weight: 393.5 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Mirisetron is classified as a serotonin receptor antagonist, specifically targeting the 5-HT_3 receptor subtype. This classification places it among other antiemetic agents that are utilized in clinical settings to manage nausea and vomiting, especially in patients undergoing chemotherapy or surgery. The compound has been synthesized and studied in various research settings, highlighting its significance in pharmacological research.

Synthesis Analysis

Methods

The synthesis of Mirisetron involves several organic chemistry techniques aimed at constructing its molecular framework. The primary synthetic route typically includes:

  1. Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups.
  2. Reagents and Catalysts: Specific reagents are employed to facilitate reactions such as alkylation, acylation, or cyclization.
  3. Purification: After the reaction, purification methods such as chromatography are used to isolate Mirisetron from by-products.

Technical Details

The detailed synthetic pathway often involves multi-step reactions that require careful control of reaction conditions (temperature, pH, etc.) to ensure high yields and purity of the final product. Specific methodologies can vary based on the desired stereochemistry and functionalization of the compound.

Molecular Structure Analysis

Structure

Mirisetron's molecular structure can be characterized by its unique arrangement of atoms, which includes:

  • A core structure that features a bicyclic system.
  • Functional groups that confer its pharmacological properties.

Data

The molecular formula of Mirisetron is C_{19}H_{21}N_{3}O_{2}, and its molecular weight is approximately 325.39 g/mol. The compound exhibits specific stereochemical configurations that are critical for its activity at serotonin receptors.

Chemical Reactions Analysis

Reactions

Mirisetron undergoes several chemical reactions during its synthesis and metabolism:

  1. Substitution Reactions: These are crucial for introducing different functional groups into the molecule.
  2. Redox Reactions: Certain steps may involve oxidation or reduction processes to achieve the desired oxidation states.

Technical Details

The reactivity of Mirisetron can be influenced by factors such as solvent choice, temperature, and the presence of catalysts, which can significantly affect both yield and selectivity during synthesis.

Mechanism of Action

Process

The mechanism by which Mirisetron exerts its effects involves:

  • Binding to the 5-HT_3 receptors located in the central nervous system and gastrointestinal tract.
  • Inhibition of serotonin-mediated signaling pathways that lead to nausea and vomiting.

Data

Research indicates that Mirisetron's affinity for 5-HT_3 receptors is comparable to other established antiemetics, making it a candidate for further clinical evaluation in managing emesis.

Physical and Chemical Properties Analysis

Physical Properties

Mirisetron exhibits several notable physical properties:

  • Appearance: Typically appears as a white to off-white crystalline powder.
  • Solubility: Soluble in organic solvents such as ethanol and dimethyl sulfoxide but has limited solubility in water.

Chemical Properties

  • Stability: The compound is stable under normal conditions but may degrade when exposed to extreme pH levels or light.
  • Melting Point: Specific melting point data should be referenced from experimental studies for precise applications.
Applications

Mirisetron has several potential applications in scientific research and clinical practice:

  • Antiemetic Therapy: Its primary application is in preventing nausea and vomiting associated with chemotherapy.
  • Gastrointestinal Disorders: Investigated for use in treating conditions like irritable bowel syndrome where serotonin plays a role.
  • Research Tool: Utilized in pharmacological studies to better understand serotonin receptor functions and their implications in various diseases.
Introduction to Mirisetron

Historical Context and Discovery of Mirisetron

Mirisetron emerged during the 1990s-2000s, a period of intensive research into second-generation 5-HT3 receptor antagonists. Unlike first-generation agents (e.g., ondansetron), which were primarily optimized for acute chemotherapy-induced nausea and vomiting (CINV), second-generation compounds like palonosetron and Mirisetron were designed with enhanced receptor binding kinetics and prolonged inhibitory activity. While palonosetron achieved clinical adoption due to its efficacy against delayed CINV, Mirisetron remained predominantly a research tool. No large-scale clinical trials or commercial development pathways have been documented for Mirisetron in publicly available literature. Its primary scientific contribution lies in its structural features, which differentiate it from analogues within the 5-HT3 antagonist family [1] [2].

Chemical Classification and Structural Analogues

Chemical IdentityMirisetron maleate has the molecular formula C28H35N3O6 and a molecular weight of 509.60 g/mol. It is characterized as a quinoline carboxamide derivative conjugated with cyclohexyl and azabicyclic moieties. The maleate salt enhances its water solubility, a common pharmacokinetic refinement for injectable formulations of 5-HT3 antagonists [2] [5].

Structural Analogues and ClassificationMirisetron belongs to the carboxamide-linked heterocyclic subclass of 5-HT3 antagonists, sharing core features with granisetron (indazole carboxamide) and palonosetron (quinolizine carboxamide). Its structure integrates:

  • A quinoline-4-one core (1-cyclohexyl-4-oxo-quinoline)
  • A carboxamide linker (-N-C=O-)
  • A tropane-derived azabicyclic system (8-methyl-8-azabicyclo[3.2.1]octan-3-yl)

Table 1: Structural Comparison of Select 5-HT3 Receptor Antagonists

CompoundCore StructureUnique MoietiesBinding Affinity (Relative)
MirisetronQuinoline-4-oneCyclohexyl, Tropane bridgeNot reported
OndansetronBenzimidazoloneImidazole ringModerate
GranisetronIndazoleN-MethylpiperidineHigh
PalonosetronQuinolizine-2-carboxamide(S)-Quinuclidin-3-ylVery High

The tropane bicyclic system in Mirisetron’s northern fragment is a notable structural divergence from the piperidine/quinuclidine motifs in granisetron or palonosetron. This moiety may influence receptor interaction kinetics due to steric and electronic effects, though specific affinity data for Mirisetron remains limited in public literature [1] [2] [4].

Pharmacological Significance of 5-HT3 Receptor Antagonists

Mechanistic Basis5-HT3 receptors are ligand-gated ion channels (LGICs) permeable to Na+, K+, and Ca2+ ions. They are pentameric structures assembled from five subunits (A-E), with homomeric 5-HT3A or heteromeric 5-HT3A/B being predominant in humans. Agonist binding (e.g., serotonin) triggers channel opening, depolarizing neurons in key emetic pathways:

  • Peripheral: Vagal afferents in the gastrointestinal (GI) mucosa
  • Central: Chemoreceptor trigger zone (CTZ) in the area postrema

Antagonists like Mirisetron competitively block serotonin binding, inhibiting neuronal depolarization and interrupting vomiting reflexes [1] [4] [6].

Therapeutic RolesClinically approved 5-HT3 antagonists address three primary indications:

  • Chemotherapy-Induced Nausea/Vomiting (CINV): First-line for acute phase; palonosetron excels in delayed phase due to prolonged receptor binding [1] [8].
  • Radiation-Induced Nausea/Vomiting: Particularly for total body irradiation [1] [25].
  • Postoperative Nausea/Vomiting (PONV) [1] [24].

Table 2: Pharmacodynamic Differentiation of 5-HT3 Antagonist Generations

Property1st Generation (e.g., Ondansetron)2nd Generation (e.g., Palonosetron)Mirisetron (Research Compound)
Receptor Binding AffinityModerate30-100x HigherUndocumented
Receptor Subtype SelectivityHomomeric 5-HT3AHeteromeric 5-HT3A/BUndocumented
Half-Life4–9 hours~40 hoursUndocumented
Efficacy in Delayed CINVLimitedHighNot tested

Mirisetron’s pharmacological significance resides in its structural representation of the tropane-embedded chemotype within the 5-HT3 antagonist family. While its clinical impact is minimal, it contributes to understanding how variations in bridged aliphatic systems (e.g., tropane vs. quinuclidine) influence receptor engagement—a key consideration for designing antagonists with optimized pharmacokinetics and tissue selectivity [1] [2] [4].

Concluding RemarksMirisetron exemplifies the chemical diversification pursued in the development of 5-HT3 receptor antagonists. Though not translated to clinical practice, its structure offers insights into alternative molecular strategies for targeting this therapeutically pivotal receptor. Further research could elucidate whether its tropane motif confers advantages in receptor binding kinetics or selectivity relative to established agents.

Properties

CAS Number

135905-89-4

Product Name

Mirisetron

IUPAC Name

1-cyclohexyl-N-[(1R,5S)-8-methyl-8-azabicyclo[3.2.1]octan-3-yl]-4-oxoquinoline-3-carboxamide

Molecular Formula

C24H31N3O2

Molecular Weight

393.5 g/mol

InChI

InChI=1S/C24H31N3O2/c1-26-18-11-12-19(26)14-16(13-18)25-24(29)21-15-27(17-7-3-2-4-8-17)22-10-6-5-9-20(22)23(21)28/h5-6,9-10,15-19H,2-4,7-8,11-14H2,1H3,(H,25,29)/t16?,18-,19+

InChI Key

RFXHBILZLMJCSN-JLYLLQBASA-N

SMILES

CN1C2CCC1CC(C2)NC(=O)C3=CN(C4=CC=CC=C4C3=O)C5CCCCC5

Synonyms

mirisetron
mirisetron hydrochloride
mirisetron maleate
N-(8-methyl-8-azabicyclo(3.2.1)octan-3-yl)-1-cyclohexyl-1,4-dihydro-4-oxoquinoline-3-carboxamide (endo-)
SEC 579
SEC-579
WAY 100579
WAY-100579
WAY-SEC-579

Canonical SMILES

CN1C2CCC1CC(C2)NC(=O)C3=CN(C4=CC=CC=C4C3=O)C5CCCCC5

Isomeric SMILES

CN1[C@@H]2CC[C@H]1CC(C2)NC(=O)C3=CN(C4=CC=CC=C4C3=O)C5CCCCC5

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.